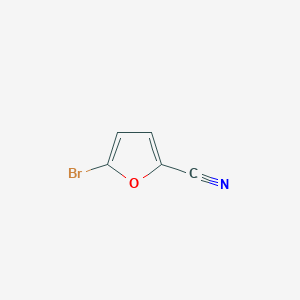

5-Bromofuran-2-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromofuran-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrNO/c6-5-2-1-4(3-7)8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGOXGBMHAFFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351761 | |

| Record name | 5-bromofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4915-06-4 | |

| Record name | 5-bromofuran-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromofuran-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromofuran-2-carbonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2-carbonitrile, identified by the CAS number 4915-06-4 , is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] Its unique bifunctional nature, featuring a reactive bromine atom amenable to cross-coupling reactions and a nitrile group that can be transformed into various functionalities, makes it a valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, an exploration of its reactivity and synthetic applications, and essential safety information.

Core Properties and Characterization

This compound is a compound that requires careful handling and storage under inert atmosphere, typically at 2-8°C. Its core physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4915-06-4 | [1][2] |

| Molecular Formula | C₅H₂BrNO | [2] |

| Molecular Weight | 171.98 g/mol | [2] |

| Appearance | Yellow to orange-yellow crystalline powder or liquid | |

| Melting Point | 40-43 °C | |

| Boiling Point | 185.4 ± 20.0 °C at 760 mmHg | [1] |

| Density | 1.8 ± 0.1 g/cm³ | [1] |

| Flash Point | 65.9 ± 21.8 °C | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-bromo-2-furonitrile, 5-cyano-2-bromofuran, 2-Bromo-5-cyanofuran | [1] |

Spectroscopic Data

Accurate characterization of this compound is crucial for its use in synthesis. While a complete set of publicly available, high-resolution experimental spectra with detailed assignments is not consistently available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the furan ring. The coupling constant between these two protons would be characteristic of their cis relationship.

-

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the bromofuran ring and the nitrile carbon. The carbon bearing the bromine atom and the carbon of the nitrile group will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Other characteristic peaks will correspond to the C-H and C=C bonds of the furan ring.

-

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion (M+ and M+2 peaks in an approximate 1:1 ratio) will be observed.

Synthesis and Purification

A plausible and efficient method for the synthesis of this compound involves the direct bromination of 2-furonitrile. This approach leverages the electron-rich nature of the furan ring, which facilitates electrophilic substitution.

Experimental Protocol: Synthesis

Materials:

-

2-Furonitrile

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2-furonitrile (1.0 eq.) in the chosen anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the brominating agent (1.05 eq. of NBS or Br₂) portion-wise over a period of 1-2 hours, maintaining the temperature at 0 °C. The choice of brominating agent can influence selectivity, with NBS often being milder and more selective than elemental bromine.

-

Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction. If Br₂ was used, add a saturated aqueous solution of sodium thiosulfate. If NBS was used, add water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Purification of the crude this compound can be achieved through column chromatography or recrystallization.

Column Chromatography:

-

Adsorbent and Eluent Selection: Use silica gel as the stationary phase. A suitable mobile phase (eluent) can be determined by TLC, aiming for an Rf value of approximately 0.3 for the product. A common eluent system is a mixture of hexanes and ethyl acetate.

-

Column Packing: Prepare a slurry of silica gel in the eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Recrystallization:

-

Solvent Selection: An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethanol/water or ethyl acetate/hexanes.[3]

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added and the solution boiled for a few minutes.

-

Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[4]

Reactivity and Synthetic Applications

The dual functionality of this compound makes it a highly valuable intermediate in the synthesis of a wide range of compounds, particularly in the development of novel pharmaceuticals.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 5-position is readily susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with various aryl and heteroaryl boronic acids.[5][6] This reaction is a powerful tool for creating libraries of 5-arylfuran-2-carbonitrile derivatives for biological screening.

Experimental Protocol: Suzuki-Miyaura Coupling

-

In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC.

-

Upon completion, cool the reaction to room temperature, and perform an aqueous work-up followed by extraction with an organic solvent.

-

Purify the crude product by column chromatography to obtain the 5-arylfuran-2-carbonitrile derivative.

Transformations of the Nitrile Group

The nitrile group of this compound can be converted into a variety of other functional groups, further expanding its synthetic utility.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 5-bromofuran-2-carboxylic acid.[7] This carboxylic acid can then be further derivatized to form esters and amides.

-

Reduction: Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding primary amine, (5-bromofuran-2-yl)methanamine.[8][9][10] Milder reducing agents can be used to obtain the aldehyde.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye damage.[2]

-

May cause respiratory irritation.[2]

-

Combustible liquid.[2]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

Store in a well-ventilated place and keep the container tightly closed.

Conclusion

This compound is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily available starting materials, straightforward synthesis, and diverse reactivity make it an attractive building block for the creation of novel and complex molecules. A thorough understanding of its properties, synthetic protocols, and reactivity is essential for researchers and scientists seeking to leverage its full potential in their research and development endeavors.

References

- 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc. (n.d.).

- This compound | C5H2BrNO | CID 708670. (n.d.). PubChem.

- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.

- Recrystallization. (n.d.). University of California, Los Angeles.

- Column chromatography. (n.d.). University of Alberta.

- Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (n.d.).

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.

- Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.

- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.

- Column Chromatography Procedures. (n.d.). University of Colorado Boulder.

- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.

- 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328. (n.d.). PubChem.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.

- Purification by Recrystallization. (n.d.). CUNY Baruch College.

- Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI.

- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.

- 19.3. Reductions using NaBH4, LiAlH4. (n.d.). Chemistry LibreTexts.

- Ex situ generation of stoichiometric HCN and its application in the Pd-catalysed cyanation of aryl bromides. (n.d.).

- Column Chromatography and its Methods in Separation for Constituents. (n.d.). Research & Reviews: Journal of Pharmacognosy and Phytochemistry.

- Only one nitrile reduced to amine with LiAlH4. (2022, August 30). Reddit.

- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (n.d.). ResearchGate.

- Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. (n.d.). ResearchGate.

- 2-Furonitrile. (n.d.). In Wikipedia.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. (n.d.). ResearchGate.

- Syntheses of Benzo[b]furan-6-carbonitrile and 6-Cyanobenzo[b]furan-2-boronic Acid Pinacol Ester. (2016, May 20). ResearchGate.

- 2-Cyanofuran (Furan-2-Carbonitrile). (n.d.). Methylamine Supplier.

- Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (n.d.). National Institutes of Health.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025, January 30). Preprints.org.

Sources

- 1. 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc [chemsrc.com]

- 2. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

Synthesis of 5-Bromofuran-2-carbonitrile from 5-bromofuran-2-carbaldehyde

An In-depth Technical Guide for the Synthesis of 5-Bromofuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for converting 5-bromofuran-2-carbaldehyde into this compound, a critical building block in medicinal chemistry and materials science. We will delve into the prevalent two-step methodology, which proceeds through an aldoxime intermediate, and explore more streamlined one-pot synthesis alternatives. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, field-proven experimental protocols. This document is intended for researchers, chemists, and professionals in drug development who require a robust understanding of this specific chemical transformation.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds are the cornerstone of modern pharmacology and materials science. Among these, the furan ring system is a privileged scaffold due to its presence in numerous biologically active molecules and its versatile chemical reactivity.[1] this compound is a strategically functionalized furan derivative whose value lies in its dual reactivity.[1]

The molecule possesses two key functional groups ripe for orthogonal chemical transformations:

-

A C5-Bromine Atom: This site is highly susceptible to a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the facile formation of new carbon-carbon bonds.[1]

-

A C2-Nitrile Group: The nitrile moiety is a versatile precursor that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other nitrogen-containing heterocycles.

This unique combination makes this compound (CAS 4915-06-4) an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and specialized polymers.[1][][3] The primary synthetic challenge lies in the efficient and high-yielding conversion of its readily available precursor, 5-bromofuran-2-carbaldehyde, by transforming the aldehyde group into a nitrile.

Core Synthetic Strategy: From Aldehyde to Nitrile

The transformation of an aldehyde to a nitrile is a fundamental operation in organic synthesis. The most common and reliable approach involves a two-step sequence:

-

Oxime Formation: The aldehyde is first condensed with hydroxylamine to form an aldoxime.

-

Dehydration: The resulting aldoxime is then dehydrated to yield the corresponding nitrile.[4]

This sequence is widely adopted due to its high efficiency and applicability to a broad range of substrates. More recently, one-pot methodologies have been developed to streamline this process, offering advantages in terms of operational simplicity and reduced waste.

The Two-Step Synthesis: A Detailed Walk-through

This robust method offers high yields and purity by isolating the intermediate aldoxime.

Part A: Synthesis of 5-Bromofuran-2-carbaldehyde Oxime

The initial step is the condensation of the aldehyde with hydroxylamine. This reaction proceeds via nucleophilic addition to the carbonyl group, followed by elimination of water to form the C=N double bond of the oxime.

Causality and Experimental Choices:

-

Reagent: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) for stability.

-

Base: A base, such as sodium hydroxide or sodium acetate, is required to neutralize the HCl and liberate the free hydroxylamine nucleophile, which then attacks the aldehyde.

-

Solvent: A protic solvent system, often a mixture of ethanol and water, is used to dissolve both the organic aldehyde and the inorganic salts.

Detailed Experimental Protocol:

-

Dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 10:1 v/v).

-

To this solution, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 1-3 hours), cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold water to remove inorganic salts, and dry under vacuum. The resulting (E)-5-bromofuran-2-carbaldehyde oxime is often of sufficient purity for the next step.

Part B: Dehydration of the Aldoxime to this compound

This critical step involves the elimination of a water molecule from the aldoxime to form the nitrile triple bond. The choice of dehydrating agent is crucial and depends on the substrate's sensitivity and the desired reaction conditions.[5][6]

Comparison of Dehydrating Agents:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Acetic Anhydride (Ac₂O) | Reflux | Inexpensive, effective | High temperatures, potential for side reactions |

| Thionyl Chloride (SOCl₂) | 0 °C to RT, often with a base | Powerful, low temperature | Generates HCl and SO₂, requires careful handling |

| Sulfuryl Fluoride (SO₂F₂) | Room temp, acetonitrile | Mild, rapid, excellent yields, good functional group tolerance[5] | Gaseous reagent, requires specialized setup |

| Trichloroacetonitrile | Toluene, reflux | Non-catalytic, moderate to good yields[6] | High temperature, may not be suitable for sensitive substrates |

| Copper(II) Acetate | Acetonitrile, reflux | Catalytic, mild conditions | Requires metal catalyst, potential for contamination |

Detailed Experimental Protocol (Using Acetic Anhydride):

-

Place the 5-bromofuran-2-carbaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Add acetic anhydride (2-3 eq) to the flask.

-

Heat the mixture to reflux (approx. 140 °C) for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring to quench the excess acetic anhydride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (to remove acetic acid), then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

One-Pot Synthesis Methodologies

One-pot procedures offer a more efficient workflow by avoiding the isolation of the aldoxime intermediate. A particularly effective method utilizes hydroxylamine-O-sulfonic acid (HOSA).

The Hydroxylamine-O-sulfonic Acid (HOSA) Method

HOSA is an excellent reagent for the direct conversion of aldehydes to nitriles under mild, acidic conditions.[7][8] It serves as the nitrogen source, and the resulting intermediate readily eliminates sulfuric acid to form the nitrile.

Causality and Mechanism: The reaction proceeds in acidic water. The aldehyde first reacts with HOSA to form an intermediate oxime-O-sulfonic acid. This intermediate is highly unstable because the OSO₃H group is an excellent leaving group, facilitating spontaneous dehydration under the reaction conditions to yield the nitrile.[7][8][9]

Detailed Experimental Protocol (HOSA Method):

-

In a flask, dissolve 5-bromofuran-2-carbaldehyde (1.0 eq) in a suitable solvent (e.g., water with a co-solvent like acetonitrile if solubility is an issue).

-

Add hydroxylamine-O-sulfonic acid (1.2-1.5 eq) to the solution.

-

Stir the reaction at room temperature or with gentle warming (e.g., 40 °C). The reaction is often complete within a few hours.[7]

-

Monitor the reaction by TLC. Upon completion, neutralize the mixture with a mild base like sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product via column chromatography if necessary.

This method is highly attractive due to its mild conditions, high yields, and tolerance for a wide array of functional groups.[7][8]

Product Characterization

Confirmation of the final product, this compound, is typically achieved through standard analytical techniques:

-

¹H NMR: Expect the disappearance of the characteristic aldehyde proton signal (~9.5 ppm) and the appearance of aromatic furan protons in the expected regions.

-

IR Spectroscopy: The most telling evidence is the appearance of a sharp, medium-intensity nitrile (C≡N) stretching band around 2230-2240 cm⁻¹ and the disappearance of the aldehyde C=O stretch (~1680 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₅H₂BrNO (170.93 m/z).

Safety and Handling

-

5-Bromofuran-2-carbaldehyde and this compound: These compounds are irritants. Avoid inhalation and contact with skin and eyes.[3][10]

-

Dehydrating Agents: Reagents like thionyl chloride and acetic anhydride are corrosive and react violently with water. They must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Solvents: Organic solvents are flammable and should be handled away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before beginning any experimental work.

Conclusion and Outlook

The synthesis of this compound from its corresponding aldehyde is a well-established transformation that can be accomplished through multiple reliable pathways. The traditional two-step method via oxime formation and dehydration offers robust control and high yields, with a variety of dehydrating agents available to suit different laboratory constraints. For increased efficiency and milder conditions, one-pot methods using reagents like hydroxylamine-O-sulfonic acid present a superior alternative. The continued importance of this compound as a versatile synthetic intermediate will undoubtedly drive further innovation in its preparation, focusing on greener, more atom-economical catalytic methods.

References

- National Center for Biotechnology Information (2024). Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source. PubChem.

- M-CSA (n.d.). Aldoxime dehydratase. Mechanism and Catalytic Site Atlas.

- de la Mata, I., & Gotor-Fernández, V. (2021). Nitrile Synthesis with Aldoxime Dehydratases: A Biocatalytic Platform with Applications in Asymmetric Synthesis, Bulk Chemicals, and Biorefineries. MDPI.

- Pramanik, M., & Mandal, S. K. (2022). Bioinspired Iron-Catalyzed Dehydration of Aldoximes to Nitriles: A General N–O Redox-Cleavage Method. The Journal of Organic Chemistry - ACS Publications.

- Quinn, D. J., Haun, G. J., & Moura-Letts, G. (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water. ScienceDirect.

- Organic Chemistry Portal (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration.

- van Leusen, A. M., & van Leusen, D. (1980). One-Step Conversion of Aldehydes to Nitriles. Introduction of a One-Carbon Unit. Taylor & Francis Online.

- Clark, J. (2023). Preparation of Nitriles. Chemistry LibreTexts.

- Nguyen, T. B., & Dang, T. T. (2021). Dehydration of aldoximes to nitriles using trichloroacetonitrile without catalyst. Taylor & Francis Online.

- ResearchGate (n.d.). A new efficient method for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

- Chemguide (n.d.). The preparation of nitriles.

- ResearchGate (2016). Direct Synthesis of Nitriles from Aldehydes with Hydroxylamine-O-Sulfonic Acid in Acidic Water.

- New Jersey Research Community (n.d.). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water.

- Biswas, T. (2019). Beckmann Rearrangement on Aldehyde to prepare Nitrile: Basic concept reaction mechanism and Examples. YouTube.

- Semantic Scholar (2016). Direct synthesis of nitriles from aldehydes with hydroxylamine-O-sulfonic acid in acidic water.

- National Center for Biotechnology Information (n.d.). This compound. PubChem.

- ChemBK (2024). 5-bromo-2-furonitrile.

- Google Patents (n.d.). CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.

- National Center for Biotechnology Information (n.d.). 5-Bromofuran-2-carbaldehyde. PubChem.

Sources

- 1. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 6. tandfonline.com [tandfonline.com]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. researchgate.net [researchgate.net]

- 9. researchwithnj.com [researchwithnj.com]

- 10. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Signature of a Versatile Synthetic Building Block: A Technical Guide to 5-Bromofuran-2-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 5-Bromofuran-2-carbonitrile (CAS No: 4915-06-4), a key intermediate in synthetic organic chemistry.[1][2] In the absence of publicly accessible, fully characterized experimental spectra, this document leverages empirical data from structurally analogous furan derivatives to present a robust, predictive model of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. By examining the electronic influence of the bromo and cyano substituents on the furan scaffold, we offer a detailed interpretation of the expected spectral features, providing researchers, scientists, and drug development professionals with a reliable reference for the identification and characterization of this molecule.

Introduction: The Chemical Significance of this compound

This compound is a disubstituted furan derivative featuring both a bromine atom and a nitrile group. This combination of functional groups makes it a highly versatile building block in organic synthesis. The electron-rich furan ring is a common motif in numerous biologically active compounds and pharmaceuticals.[2] The bromine atom at the 5-position serves as a handle for various cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of new carbon-carbon bonds. Simultaneously, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or reduced to an amine, offering a gateway to a diverse range of chemical transformations.

A thorough understanding of its spectroscopic characteristics is paramount for unambiguous identification and quality control in synthetic applications. This guide establishes a foundational spectroscopic profile through a logical, comparative analysis of closely related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the furan ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the furan ring. These protons are coupled to each other, resulting in a pair of doublets.

Rationale for Prediction: The chemical shifts are predicted by comparing with 5-bromofuran-2-carbaldehyde.[3][4] The nitrile group is less deshielding than an aldehyde group. Therefore, the chemical shifts for the furan protons in this compound are expected to be slightly upfield compared to the aldehyde analog. The proton at the C4 position (H-4) will be adjacent to the bromine atom, while the proton at the C3 position (H-3) will be adjacent to the nitrile-bearing carbon. The electron-withdrawing nature of the nitrile group will deshield H-3 more than H-4 is affected by the bromine atom. The typical coupling constant between H-3 and H-4 in a furan ring is around 3-4 Hz.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.0 - 7.2 | Doublet (d) | ~3.5 |

| H-4 | 6.5 - 6.7 | Doublet (d) | ~3.5 |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals for the five carbon atoms in the molecule.

Rationale for Prediction: The chemical shifts are predicted based on data for 5-bromofuran-2-carbaldehyde[3] and general principles of ¹³C NMR.[5][6][7][8] The carbon of the nitrile group (C≡N) will appear in a characteristic downfield region. The furan ring carbons' chemical shifts are influenced by the electronegative oxygen atom and the substituents. C2, bonded to the nitrile, and C5, bonded to bromine, will be significantly affected.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C-CN) | 125 - 130 |

| C3 | 122 - 125 |

| C4 | 114 - 117 |

| C5 (C-Br) | 128 - 132 |

| C6 (C≡N) | 110 - 115 |

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer with a minimum field strength of 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

-

Data Processing: Process the acquired Free Induction Decay (FID) signal by applying a Fourier Transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by absorptions from the nitrile group and the furan ring.

Rationale for Prediction: The most prominent and diagnostic peak will be the C≡N stretching vibration, which appears as a sharp, intense band in a relatively clean region of the spectrum. Data from 2-cyanofuran confirms this expectation.[9] The furan ring itself will exhibit several characteristic bands, including C-H, C=C, and C-O stretching vibrations. The C-Br stretch is expected at a low wavenumber, which can sometimes be difficult to observe.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2230 - 2210 | Strong | C≡N stretch (Nitrile) |

| ~3150 - 3100 | Medium | =C-H stretch (Furan ring) |

| ~1600 - 1500 | Medium | C=C stretch (Furan ring) |

| ~1100 - 1000 | Strong | C-O-C stretch (Furan ring) |

| ~600 - 500 | Medium | C-Br stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the easiest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the clean salt plates. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

Rationale for Prediction: The molecular weight of C₅H₂BrNO is 171.98 g/mol .[1] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This will result in two molecular ion peaks of almost equal intensity at m/z values separated by 2 Da (M⁺ and M⁺+2). Common fragmentation pathways for furan derivatives involve the loss of CO and the cleavage of the substituents.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Ion Assignment | Notes |

| 171/173 | [C₅H₂⁷⁹/⁸¹BrNO]⁺˙ (Molecular Ion) | Characteristic 1:1 isotopic pattern for bromine-containing compounds. |

| 143/145 | [C₄H₂⁷⁹/⁸¹BrO]⁺˙ (Loss of HCN) | Loss of hydrogen cyanide from the molecular ion. |

| 92 | [C₄H₂Br]⁺ (Loss of CO from M⁺-HCN) | A common fragmentation pathway for furans. |

| 63 | [C₃H₃O]⁺ (Furan ring fragment) | Loss of bromine and nitrile group. |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a liquid sample, this is typically done via direct injection or after separation using Gas Chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Caption: Predicted fragmentation in EI-MS.

Conclusion

This technical guide presents a detailed, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By grounding these predictions in the experimental data of closely related furan derivatives, we provide a reliable and scientifically sound resource for the characterization of this important synthetic intermediate. The provided protocols offer standardized methods for data acquisition, ensuring reproducibility and accuracy. This synthesized information is intended to empower researchers in their synthetic endeavors by facilitating confident structural verification and purity assessment.

References

- Wiley-VCH. (2007). Supporting Information.

- PubChem. (n.d.). 5-Bromofuran-2-carbaldehyde. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-Bromo-2-furanecarboxylic acid. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Chemical structures of (a) furan, (b) 2-cyanofuran (2CF) and (c) 3-cyanofuran (3CF).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- NIST. (n.d.). 5-Bromofuroic acid. NIST WebBook.

- PubChem. (n.d.). 2-Furonitrile. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). 2-Furonitrile 99%.

- NIST. (n.d.). 2-Furancarbonitrile. NIST WebBook.

- Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Green Chemistry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785).

- ChemicalBook. (n.d.). 5-BROMO-1-BENZOFURAN-2-CARBALDEHYDE(23145-16-6) 1H NMR.

- BenchChem. (n.d.). Spectroscopic Data for 5-Bromofuran-3-carboxylic Acid: A Search for Experimental Evidence.

- Wikipedia. (n.d.). 2-Furonitrile.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- ChemicalBook. (n.d.). 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR spectrum.

- BLD Pharm. (n.d.). 1899-24-7|5-Bromofuran-2-carbaldehyde.

- NIST. (n.d.). 5-Bromofuroic acid. NIST WebBook.

- ResearchGate. (2023). N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.

- BenchChem. (n.d.). A Comparative Guide to the NMR Characterization of 5-Bromofuran-3-carboxylic Acid Reaction Products.

- BLD Pharm. (n.d.). 585-70-6|5-Bromofuran-2-carboxylic acid.

- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.

- University of Calgary. (n.d.). 13C-NMR.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Michigan State University. (n.d.). Infrared Spectroscopy.

- Chemsrc. (n.d.). 5-Bromo-2-furonitrile | CAS#:4915-06-4.

- ChemicalBook. (n.d.). 5-Bromopyrimidine-2-carbonitrile(38275-57-9) 1H NMR spectrum.

- BenchChem. (n.d.). This compound | 4915-06-4.

- Preprints.org. (n.d.). IR Spectrum of 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide (1).

- MDPI. (n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.

- ResearchGate. (2025). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

- SpectraBase. (n.d.). 5-Nitro-1-benzofuran-2-carbonitrile - Optional[MS (GC)] - Spectrum.

- Royal Society of Chemistry. (2017). Total synthesis of natural products containing benzofuran rings.

Sources

- 1. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-furaldehyde(1899-24-7) 1H NMR [m.chemicalbook.com]

- 5. treenablythe.weebly.com [treenablythe.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 2-Furancarbonitrile [webbook.nist.gov]

A Technical Guide to 5-Bromofuran-2-carbonitrile: Structure, Reactivity, and Applications in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromofuran-2-carbonitrile is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, incorporating an electron-rich furan ring, a versatile nitrile group, and a reactive bromine atom, establishes it as a strategic building block for the synthesis of complex molecular architectures. The orthogonal reactivity of its functional groups permits selective transformations, such as metal-catalyzed cross-coupling reactions at the bromine site and chemical modifications of the nitrile moiety. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthetic utility, and safety considerations of this compound, with a focus on its practical application in research and development.

Chemical Identity and Structure

IUPAC Nomenclature and Synonyms

The formal IUPAC name for this compound is This compound .[][2] It is also commonly referred to by several synonyms in commercial and academic literature:

-

5-Bromo-2-furonitrile[]

-

2-Bromo-5-cyanofuran[]

-

5-Cyano-2-bromofuran

Chemical Structure

The molecule consists of a five-membered aromatic furan ring. A bromine atom is substituted at the C5 position, and a nitrile (-C≡N) group is attached to the C2 position. The presence and positioning of these groups dictate the compound's chemical behavior and synthetic potential.

-

Molecular Formula: C₅H₂BrNO[][2]

-

Canonical SMILES: C1=C(OC(=C1)Br)C#N[][2]

-

InChI Key: VWVGOXGBMHAFFK-UHFFFAOYSA-N[2]

Key Identifiers

Physicochemical Properties

This compound is typically supplied as a low-melting solid or liquid, requiring careful storage to maintain its integrity. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| Appearance | Yellow to orange-yellow crystalline powder or liquid | [4] |

| Physical Form | Liquid or low-melting solid | [4] |

| Melting Point | 40-43 °C | [4] |

| Boiling Point | ~185.4 °C at 760 mmHg | [3] |

| Solubility | Soluble in organic solvents such as ethanol and dimethylformamide | [4] |

| Purity (Typical) | ≥97% | |

| Storage Conditions | Store under inert atmosphere at 2-8°C, protected from light |

Reactivity and Synthetic Utility

Core Reactivity Principles

The synthetic value of this compound is derived from the distinct reactivity of its components:

-

Furan Ring: An electron-rich aromatic system that provides a stable core scaffold. Its reactivity is modulated by the attached functional groups.[5]

-

Bromine Atom: Positioned at C5, it is an excellent leaving group, making it the primary site for metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery.[6]

-

Nitrile Group: An electron-withdrawing group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups. Its presence offers a secondary point for molecular diversification.

This dual functionality allows for a modular and strategic approach to synthesis, where one functional group can be reacted selectively while leaving the other intact for subsequent transformations.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application for this compound is as a substrate in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a C-C bond between the furan ring and an aryl or vinyl group, is particularly valuable for building the complex scaffolds found in many pharmaceutical agents.

Causality in Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and an appropriate solvent system (e.g., dioxane/water) is critical. The palladium catalyst facilitates the oxidative addition/reductive elimination cycle. The base is required to activate the boronic acid partner, and the solvent must solubilize both organic and inorganic reagents to ensure an efficient reaction.

Experimental Protocol: Synthesis of a 5-Aryl-furan-2-carbonitrile via Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.05 eq) or similar Pd catalyst

-

Sodium carbonate (Na₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the arylboronic acid (1.2 eq).

-

Reagent Addition: Add the palladium catalyst (0.05 eq).

-

Solvent and Base: Add the 1,4-dioxane, followed by an aqueous solution of sodium carbonate (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting this compound spot indicates consumption of the limiting reagent.

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 5-aryl-furan-2-carbonitrile product.

-

Characterization: Confirm the structure of the final product using NMR and Mass Spectrometry.

Visualization of Synthetic Workflow

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Applications in Medicinal Chemistry and Drug Development

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] this compound serves as a key starting material for accessing novel furan derivatives for drug discovery programs.

-

Scaffold for Library Synthesis: Its ability to undergo predictable and high-yielding cross-coupling reactions makes it ideal for generating large libraries of related compounds for high-throughput screening.

-

Intermediate for Bioactive Molecules: It is used in the synthesis of compounds with potential anti-tumor activity and as an intermediate for novel pesticides and herbicides.[4]

Spectroscopic Characterization Profile

Unambiguous identification of this compound is achieved through standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two signals in the aromatic region, each integrating to one proton. These signals will appear as doublets due to coupling with each other.

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule (two C-H, two quaternary carbons in the ring, and the nitrile carbon).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the nitrile (C≡N) stretch is expected around 2230 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[2] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Respiratory Irritation | H335 | May cause respiratory irritation. |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[4][8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[8]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, as recommended.[9]

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its bifunctional nature. The combination of a stable furan core with orthogonally reactive bromo and cyano groups provides chemists with a powerful tool for constructing diverse and complex molecules. Its widespread use in palladium-catalyzed reactions underscores its importance in modern organic synthesis, particularly in the rapid generation of novel compounds for drug discovery and materials science. Proper understanding of its reactivity, handling requirements, and analytical profile is essential for its safe and effective application in the laboratory.

References

- This compound | C5H2BrNO | CID 708670. PubChem. [Link]

- 5-Bromo-2-furonitrile | CAS#:4915-06-4. Chemsrc. [Link]

- This compound (C5H2BrNO). PubChemLite. [Link]

- 5-bromo-2-furonitrile. ChemBK. [Link]

- N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazide.

- Synthesis and Biological Properties of 2(5H)-Furanones Featuring Bromine Atoms on the Heterocyclic Ring and/or on the Substituents. MDPI. [Link]

- Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives.

- 5-Bromofuran-2-carbaldehyde | C5H3BrO2 | CID 600328. PubChem. [Link]

- 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.

- CN102351815A - Synthesis method of 5-bromo-2-furaldehyde.

Sources

- 2. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

Physical properties of 5-Bromofuran-2-carbonitrile (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 5-Bromofuran-2-carbonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the critical physical properties of this compound. Our focus is to provide not just data, but a foundational understanding of its characteristics and the robust methodologies for their verification, ensuring both scientific integrity and practical applicability in a laboratory setting.

Introduction to this compound

This compound, with the CAS Number 4915-06-4, is a strategically functionalized heterocyclic compound.[1] The furan ring is a vital scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] The presence of both a bromine atom and a nitrile group on the furan ring makes this compound an exceptionally versatile building block in organic synthesis.[2] These functional groups provide orthogonal reactivity, enabling a wide array of chemical transformations crucial for the development of novel pharmaceutical agents and other advanced materials.[2][3][] An accurate understanding of its physical properties, such as melting and boiling points, is paramount for its proper handling, reaction setup, and purification.

Core Physical and Chemical Properties

The physical state of this compound is typically a yellow to orange-yellow crystalline powder.[3] A summary of its key physical properties is presented below. These values are essential for designing synthetic protocols, performing safety assessments, and ensuring proper storage.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNO | [1][3][][5] |

| Molecular Weight | 171.98 g/mol | [1][][5] |

| Melting Point | 40-43 °C | [3] |

| Boiling Point | 185.4 ± 20.0 °C (at 760 mmHg) | [5] |

| Density | 1.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 65.9 ± 21.8 °C | [5] |

| Appearance | Yellow to orange-yellow crystalline powder | [3] |

Experimental Determination of Physical Properties

The precise determination of melting and boiling points is a fundamental technique for verifying the identity and purity of a chemical compound.[6] Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities tend to depress the melting point and broaden its range.[7][8][9]

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary tube method for obtaining an accurate melting point range.

Causality and Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the crystal lattice together.[9] The sharpness of the melting range (typically 0.5-1.0°C for a pure compound) is a reliable indicator of purity.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[6] If necessary, gently crush any larger crystals using a mortar and pestle.

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.[7]

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom.[7][8] The packed sample height should be 2-3 mm for optimal heat transfer.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., a Vernier Melt Station or DigiMelt).[7][9]

-

Heating:

-

Begin by heating rapidly to a temperature approximately 15-20°C below the expected melting point (40-43°C).

-

Reduce the heating rate to a slow and steady 1-2°C per minute as you approach the melting range. A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.[8]

-

-

Observation and Recording:

-

Record the temperature at which the first liquid drop appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely turned into a clear liquid (the end of the melting range).[8]

-

-

Cooling: Once the measurement is complete, turn off the heater and allow the apparatus to cool. Do not reuse a melted sample for a second determination.[8]

Protocol for Boiling Point Determination (Microscale Method)

This method is suitable for determining the boiling point of small quantities of liquid, which is relevant as this compound has a melting point just above typical room temperature and may be handled as a liquid.

Causality and Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10] At this temperature, the liquid undergoes bulk vaporization.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of the molten this compound into a small glass vial or Durham tube.[11]

-

Apparatus Setup:

-

Heating Assembly:

-

Heating and Observation:

-

Recording the Boiling Point:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow and eventually stop. The moment the bubbles stop and the liquid is drawn back into the capillary tube, record the temperature. This is the boiling point, as at this temperature, the vapor pressure inside the capillary equals the external atmospheric pressure.[10]

-

-

Pressure Correction: Record the ambient barometric pressure. Since the boiling point is pressure-dependent, this information is crucial for standardized reporting.

Experimental Workflow Diagram

The following diagram illustrates the logical progression for the determination of the physical properties of this compound.

Sources

- 1. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 5. 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc [chemsrc.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. ursinus.edu [ursinus.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of 5-Bromofuran-2-carbonitrile in Organic Solvents

Introduction: The Critical Role of Solubility in the Application of 5-Bromofuran-2-carbonitrile

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its furan scaffold, functionalized with both a bromine atom and a nitrile group, serves as a valuable building block for the synthesis of novel therapeutic agents and specialized polymers.[1] The utility of this compound in drug discovery is underscored by the presence of the furan ring in numerous biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount. Solubility is a fundamental physicochemical property that dictates the feasibility of a compound's use in a multitude of applications, from reaction chemistry and purification to formulation and biological screening. Inadequate solubility can lead to challenges in achieving desired reaction kinetics, difficulties in purification, and inaccurate results in biological assays. This guide provides an in-depth exploration of the solubility of this compound, offering a theoretical framework for predicting its behavior and a practical, step-by-step protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrNO | PubChem[2] |

| Molecular Weight | 171.98 g/mol | PubChem[2] |

| Melting Point | 40-43 °C | ChemBK[3] |

| Boiling Point | 185.4 ± 20.0 °C at 760 mmHg | Chemsrc[4] |

| Calculated LogP | 1.61 | Chemsrc[4] |

| Appearance | Yellow to orange-yellow crystalline powder | ChemBK[3] |

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that a solute will have higher solubility in a solvent with similar polarity and intermolecular forces. The molecular structure of this compound, featuring a moderately polar furan ring, a polar nitrile group, and a polarizable bromine atom, suggests a nuanced solubility profile.

Factors Influencing the Solubility of this compound:

-

Polarity: The nitrile group (-C≡N) introduces a significant dipole moment, increasing the overall polarity of the molecule. The furan ring itself is a polar heterocycle. The bromine atom, while increasing molecular weight and surface area, is also polarizable and can participate in dipole-dipole interactions.

-

Hydrogen Bonding: this compound lacks strong hydrogen bond donors. However, the nitrogen atom of the nitrile group and the oxygen atom in the furan ring can act as hydrogen bond acceptors. This suggests that it will be more soluble in solvents that are good hydrogen bond donors (protic solvents).

-

Van der Waals Forces: The aromatic furan ring and the bromine atom contribute to London dispersion forces, which will be a factor in its solubility in nonpolar solvents.

Predicted Solubility in Different Classes of Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors to the nitrile and furan moieties of this compound. Therefore, good solubility is anticipated in these solvents. Indeed, its solubility in ethanol has been reported.[3]

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone, Acetonitrile): These solvents possess strong dipoles and can engage in dipole-dipole interactions with the polar functional groups of the solute. High solubility is expected in strong polar aprotic solvents like DMSO and DMF.[5][6][7][8] Acetone and acetonitrile, being moderately polar, are also likely to be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity of the nitrile and furan groups, this compound is expected to have low solubility in nonpolar solvents. The "like dissolves like" principle suggests a mismatch in intermolecular forces.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can participate in dipole-dipole interactions. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C5H2BrNO | CID 708670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 5-Bromo-2-furonitrile | CAS#:4915-06-4 | Chemsrc [chemsrc.com]

- 5. thco.com.tw [thco.com.tw]

- 6. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of 5-Bromofuran-2-carbonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 5-Bromofuran-2-carbonitrile

In the landscape of modern synthetic and medicinal chemistry, this compound stands out as a strategically functionalized heterocyclic building block.[1] Its value lies not just in the inherent biological relevance of the furan scaffold, but in the orthogonal reactivity offered by its two key functional groups: the nitrile and the bromine atom.[1] This guide provides an in-depth exploration of the nitrile group's reactivity within this specific molecular framework. We will dissect the electronic interplay that governs its behavior and provide field-proven protocols for its transformation into moieties of high value for research, particularly in drug development. The narrative is structured to explain the causality behind experimental choices, ensuring that the described protocols are not merely recipes, but self-validating systems grounded in chemical principles.

Molecular Architecture and Electronic Profile

The reactivity of the nitrile group in this compound is intrinsically linked to its electronic environment. The furan ring is an electron-rich aromatic system, yet the oxygen heteroatom, the C5-bromine atom, and the C2-nitrile group all exert powerful inductive electron-withdrawing effects.[1][2]

The nitrile group itself possesses a carbon-nitrogen triple bond (

Caption: Electronic influences on this compound.

Hydrolysis: Conversion to Carboxylic Acids

One of the most fundamental transformations of a nitrile is its hydrolysis to a carboxylic acid. This reaction is pivotal for converting the nitrile, often used as a stable synthetic handle, into a functional group that is a common feature in bioactive molecules and a versatile precursor for amides and esters.[4][5][6] Hydrolysis can be performed under either acidic or basic conditions, with the choice often dictated by the stability of the starting material and the desired workup procedure.

Mechanistic Rationale: Acid vs. Base Catalysis

-

Acid-Catalyzed Hydrolysis : The reaction is initiated by the protonation of the nitrile nitrogen. This crucial step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[3][5][6] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5][6] This method is often preferred for its straightforward mechanism.

-

Base-Catalyzed Hydrolysis : This pathway involves the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[5] The reaction again forms an amide intermediate, which is then hydrolyzed under the basic conditions to yield a carboxylate salt. An acidic workup is required to protonate the salt and isolate the final carboxylic acid.[5]

Field-Proven Protocol: Acid-Catalyzed Hydrolysis

Objective: To synthesize 5-Bromofuran-2-carboxylic acid from this compound.

Materials:

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel

Step-by-Step Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend this compound (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid (e.g., 20 mL H₂O, 20 mL H₂SO₄).

-

Causality: The strong acid serves as both a catalyst and a solvent, ensuring complete protonation of the nitrile for activation.[3]

-

-

Heating: Attach a reflux condenser and heat the mixture to 100-110 °C using an oil bath. Maintain this temperature with vigorous stirring for 4-6 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the hydrolysis of both the nitrile and the intermediate amide.[3] Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Quenching and Extraction: Allow the mixture to cool to room temperature, then carefully pour it over crushed ice in a beaker. This will precipitate the crude carboxylic acid product.

-

Transfer the aqueous slurry to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Causality: Diethyl ether is a suitable solvent for extracting the organic acid from the aqueous acidic medium.

-

-

Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases. This step is optional but can help remove residual strong acid. Re-acidify the aqueous layer and re-extract if the product is soluble in the basic wash. A simple water wash (2 x 30 mL) is a safer alternative to avoid product loss.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 5-Bromofuran-2-carboxylic acid.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Reduction: Synthesis of Primary Amines

The reduction of the nitrile group to a primary amine (R-CH₂NH₂) is a powerful synthetic tool, providing access to a key functional group in pharmaceuticals.[7] The resulting (5-Bromofuran-2-yl)methanamine is a valuable intermediate for further elaboration. The choice of reducing agent is critical and dictates the reaction conditions.

Choice of Reagent: LiAlH₄

Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing nitriles to primary amines.[3][7][8] Its high reactivity necessitates the use of anhydrous solvents (like diethyl ether or THF) and careful quenching procedures.[8][9] The mechanism involves the sequential nucleophilic addition of two hydride ions (H⁻) to the nitrile carbon.[3][10]

Caption: General workflow for the reduction of a nitrile with LiAlH₄.

Field-Proven Protocol: LiAlH₄ Reduction

Objective: To synthesize (5-Bromofuran-2-yl)methanamine.

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Deionized Water

-

15% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Nitrogen or Argon atmosphere setup

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.

-

Causality: Anhydrous and inert conditions are critical as LiAlH₄ reacts violently with water and protic solvents.[9]

-

-

Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add a 1.0 M solution of LiAlH₄ in ether (approx. 1.5-2.0 eq) dropwise via a syringe.

-

Causality: Slow, cooled addition is a safety measure to control the exothermic reaction. An excess of the reducing agent ensures the reaction goes to completion.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

-

Causality: This specific procedure (Fieser workup) is a validated and safe method for quenching LiAlH₄. It results in the formation of granular inorganic salts that are easily filtered off.

-

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite.

-

Concentration: Wash the filter cake thoroughly with diethyl ether. Combine the filtrates and concentrate under reduced pressure to yield the crude (5-Bromofuran-2-yl)methanamine, which can be purified further by distillation or chromatography if necessary.

[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-tetrazoles

The conversion of nitriles to tetrazoles is a highly valuable transformation in medicinal chemistry. The tetrazole ring is often used as a metabolically stable bioisostere for a carboxylic acid group, enhancing pharmacokinetic properties.[11][12] The most common method is a [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide.[11][13]

Mechanistic Rationale and Catalysis

This reaction involves the [3+2] cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile.[13] The reaction is often sluggish and requires catalysis. Lewis acids (such as ZnBr₂ or ZnCl₂) or Brønsted acids (like ammonium chloride or silica sulfuric acid) are commonly employed.[13][14] The catalyst activates the nitrile group, making it more electrophilic and facilitating the cycloaddition.

Table 1: Comparison of Catalytic Systems for Tetrazole Synthesis

| Catalyst System | Typical Solvent | Temperature (°C) | Yield Range (%) | Key Advantages |

| ZnBr₂ / NaN₃ | DMF / H₂O | 100-120 | Moderate to Excellent | Good functional group tolerance.[14] |

| NH₄Cl / NaN₃ | DMF | 100-130 | Good to Excellent | Cost-effective and widely used.[12] |

| Silica Sulfuric Acid / NaN₃ | DMF | 120 (Reflux) | 72-95 | Heterogeneous catalyst, easy removal.[13] |

Field-Proven Protocol: Zinc-Catalyzed Cycloaddition

Objective: To synthesize 5-(5-Bromofuran-2-yl)-1H-tetrazole.

Materials:

-

This compound

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Dimethylformamide (DMF)

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Deionized Water

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.2 eq) in DMF.

-

Safety Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. Do not use metal spatulas. Avoid contact with acids, which generates toxic hydrazoic acid.

-

-